(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide (2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15713044
InChI: InChI=1S/C18H14N4O3S/c23-22(24)15-8-4-5-13(11-15)17-10-9-16(25-17)12-19-21-18(26)20-14-6-2-1-3-7-14/h1-12H,(H2,20,21,26)/b19-12+
SMILES:
Molecular Formula: C18H14N4O3S
Molecular Weight: 366.4 g/mol

(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide

CAS No.:

Cat. No.: VC15713044

Molecular Formula: C18H14N4O3S

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide -

Specification

Molecular Formula C18H14N4O3S
Molecular Weight 366.4 g/mol
IUPAC Name 1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea
Standard InChI InChI=1S/C18H14N4O3S/c23-22(24)15-8-4-5-13(11-15)17-10-9-16(25-17)12-19-21-18(26)20-14-6-2-1-3-7-14/h1-12H,(H2,20,21,26)/b19-12+
Standard InChI Key CQAZDAVDFAYGFS-XDHOZWIPSA-N
Isomeric SMILES C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

The compound (2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide belongs to the class of hydrazone derivatives, which are known for their diverse biological activities and structural versatility. Hydrazones are characterized by the presence of a C=N double bond and are widely studied for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects.

Molecular Formula

The molecular formula is C18H14N4O3S, with a calculated molecular weight of approximately 366.39 g/mol.

Structural Features

  • The furan ring provides aromatic stability and electron-rich properties.

  • The nitrophenyl group introduces electron-withdrawing effects, influencing reactivity and biological activity.

  • The hydrazinecarbothioamide group contributes to hydrogen bonding and chelation potential.

Synthesis

The synthesis of hydrazone derivatives typically involves condensation reactions between an aldehyde or ketone and a hydrazide derivative. For this compound:

  • Starting Materials:

    • 5-(3-Nitrophenyl)furan-2-carbaldehyde.

    • N-phenylhydrazinecarbothioamide.

  • Reaction Conditions:

    • Solvent: Ethanol or methanol.

    • Catalyst: Acidic conditions (e.g., acetic acid) to promote Schiff base formation.

    • Temperature: Mild heating (50–70°C).

  • Mechanism:

    • The aldehyde reacts with the hydrazine derivative to form a hydrazone linkage (-C=N-NH-).

    • The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.

Biological Activities

Hydrazone derivatives like this compound exhibit various biological activities due to their ability to interact with biomolecules through hydrogen bonding, π-stacking, and metal chelation.

Potential Applications

  • Antimicrobial Activity:

    • Effective against bacterial and fungal strains by inhibiting enzyme systems or disrupting membranes.

  • Antitumor Properties:

    • Hydrazones are known to induce apoptosis in cancer cells through ROS generation or DNA interaction.

  • Antioxidant Activity:

    • Scavenges free radicals due to electron-donating groups like phenyl or furan rings.

  • Metal Chelation:

    • Useful in designing metal-based drugs or imaging agents.

Analytical Characterization

To confirm the structure and purity of the compound, several analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Identifies proton environments (e.g., aromatic protons on phenyl and furan rings).

    • 13C^{13}C-NMR: Confirms carbon environments, especially for C=N and thiocarbonyl carbons.

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks corresponding to M+M^+, confirming molecular weight.

  • Infrared Spectroscopy (IR):

    • Key bands:

      • C=N stretch (~1600 cm1^{-1}).

      • N-H stretch (~3200–3400 cm1^{-1}).

      • C=S stretch (~1000–1200 cm1^{-1}).

  • X-ray Crystallography:

    • Determines three-dimensional geometry and confirms E configuration around the C=N bond.

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